molecular formula C11H15NO2 B13518357 Ethyl 4-amino-2-ethylbenzoate

Ethyl 4-amino-2-ethylbenzoate

Cat. No.: B13518357
M. Wt: 193.24 g/mol
InChI Key: VRJFDPTUKKFWTJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-ethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group attached to the amino group on the benzene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-ethylbenzoate typically involves the alkylation of 4-aminobenzoic acid. One common method includes the reaction of 4-aminobenzoic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and reproducible production of the compound on a gram scale. The process involves the use of p-aminobenzoic acid and ethyl bromide, with the reaction being carried out in a continuous-flow reactor .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-ethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-ethylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-ethylbenzoate involves its interaction with specific molecular targets. In biological systems, it acts by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it effective as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 4-aminobenzoate derivatives: Various derivatives with different alkyl or aryl groups attached to the amino group.

Uniqueness

Ethyl 4-amino-2-ethylbenzoate is unique due to the presence of the ethyl group on the amino group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and efficacy in certain applications compared to its analogs .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-amino-2-ethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3

InChI Key

VRJFDPTUKKFWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)C(=O)OCC

Origin of Product

United States

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